4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Catalog No.
S775928
CAS No.
6882-74-2
M.F
C6H9N3
M. Wt
123.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

CAS Number

6882-74-2

Product Name

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

IUPAC Name

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

InChI

InChI=1S/C6H9N3/c1-2-7-3-6-5(1)8-4-9-6/h4,7H,1-3H2,(H,8,9)

InChI Key

URMVFILWXLQJIP-UHFFFAOYSA-N

SMILES

C1CNCC2=C1N=CN2

Canonical SMILES

C1CNCC2=C1N=CN2

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine (CAS 6882-74-2), commonly known as spinaceamine, is a conformationally constrained bicyclic building block comprising an imidazole ring fused to a tetrahydropyridine system [1]. In industrial and medicinal chemistry procurement, it is primarily sourced as a rigidified analog of histamine for the synthesis of GPCR ligands, kinase inhibitors, and small-molecule protein-protein interaction modulators [2]. Unlike its 6-carboxy analog spinacine, spinaceamine lacks a carboxylic acid moiety, which fundamentally alters its metal-chelation profile and basicity [1]. This makes it a highly specific scaffold choice for applications requiring precise spatial orientation of the basic nitrogen without introducing unwanted divalent metal scavenging properties into biological assays.

Generic substitution of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine with flexible acyclic analogs (such as histamine) or non-fused monocyclic amines (such as piperidine or simple imidazoles) routinely fails because these alternatives lack the required conformational restriction [1]. The fused bicyclic system locks the ethylamine pharmacophore into a rigid vector, which is strictly required to achieve high target selectivity, such as discriminating between histamine H3/H4 and H1/H2 receptors [2]. Furthermore, substituting with the closely related 6-carboxy analog (spinacine) introduces strong metal-chelating properties that can sequester trace transition metals and confound metalloenzyme assays, making the des-carboxy spinaceamine non-interchangeable for sensitive screening libraries[1].

Elimination of Off-Target Divalent Metal Chelation vs. Spinacine

Spinaceamine is the des-carboxy analog of spinacine. While spinacine forms highly stable chelate complexes with divalent transition metals in aqueous solutions, spinaceamine exhibits no detectable complexation due to the absence of the 6-carboxylic acid moiety [1].

Evidence DimensionDivalent metal (Ni2+, Cu2+) chelation capacity
Target Compound DataNo detectable complex formation in aqueous solution
Comparator Or BaselineSpinacine (6-carboxy analog): Forms stable HNiL2+ and HCuL2+ complexes
Quantified DifferenceQualitative elimination of metal binding capability
ConditionsPotentiometric titration in aqueous solution with Ni2+ and Cu2+

Buyers must select spinaceamine over spinacine when building libraries for metalloenzyme targets to prevent false positives caused by scaffold-mediated metal scavenging.

Sub-Nanomolar Potency Enablement in PD-L1 Inhibitor Scaffolding

The 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core is a critical structural motif in small-molecule PD-L1 antagonists. When linked to a biphenyl core, derivatives of this fused system provide essential hydrophobic contacts that drive PD-L1 dimerization. Compounds utilizing this specific bicyclic scaffold have demonstrated exceptional in vitro potency, achieving IC50 values as low as 0.29 nM to 1.9 nM in Homogeneous Time Resolved Fluorescence (HTRF) assays, significantly outperforming less rigid or monocyclic linker designs [1].

Evidence DimensionTarget binding affinity (IC50) for PD-L1
Target Compound DataIC50 values of 0.29 nM to 1.9 nM for extended bicyclic derivatives
Comparator Or BaselineBaseline non-optimized or monocyclic biphenyl linkers (typically >10 nM)
Quantified DifferenceSub-nanomolar potency achieved via the fused imidazo-pyridine geometry
ConditionsIn vitro HTRF assay for PD-L1 immune checkpoint blockade

Procurement teams sourcing scaffolds for oncology programs should prioritize this bicyclic system to maximize the probability of achieving sub-nanomolar immune checkpoint inhibition.

Synthetic Efficiency via Single-Step Pictet-Spengler Condensation

The synthesis of substituted 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives is highly efficient compared to the multi-step de novo synthesis required for many non-natural bicyclic scaffolds. For example, the reaction of histamine with trifluoroacetaldehyde ethyl hemiacetal yields 4-(trifluoromethyl)spinaceamine in 91% yield in a single step via a Pictet-Spengler condensation[1].

Evidence DimensionSynthetic yield of 4-substituted derivatives
Target Compound Data91% yield for 4-(trifluoromethyl)spinaceamine
Comparator Or BaselineTraditional multi-step functionalization of pre-formed non-natural heterocycles
Quantified Difference>90% yield achieved in a single condensation step
ConditionsReaction of histamine with trifluoroacetaldehyde ethyl hemiacetal in boiling water

Allows synthetic chemists to rapidly and cost-effectively procure the base materials to generate large, diverse libraries of C4-substituted rigidified histamine analogs.

Histamine H3/H4 Receptor Antagonist Development

Because spinaceamine acts as a conformationally restricted analog of histamine, it locks the ethylamine pharmacophore into a rigid geometry. This makes it a highly effective starting material for synthesizing selective H3 and H4 receptor ligands, where acyclic histamine analogs fail due to off-target H1/H2 receptor activation [1].

Small-Molecule PD-L1 Inhibitor Scaffolding

The compound provides critical hydrophobic contacts necessary for inducing PD-L1 dimerization. It is specifically utilized as an amide-linked extension to biphenyl cores in oncology drug discovery, enabling the development of inhibitors with sub-nanomolar IC50 values [2].

High-Throughput Library Synthesis via Pictet-Spengler Reactions

The straightforward reactivity of histamine precursors to form the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core allows for high-yielding (up to 91%) late-stage functionalization. This makes it a highly processable and scalable building block for combinatorial chemistry and high-throughput screening library generation [3].

XLogP3

-0.5

Wikipedia

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine

Dates

Last modified: 08-15-2023

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